

Application Note: Synthesis of 5-Decanone via Hydration of 5-Decyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Decyne

Cat. No.: B157701

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Introduction

The hydration of alkynes is a fundamental organic transformation that yields valuable carbonyl compounds. For symmetrical internal alkynes, such as **5-decyne**, this reaction selectively produces a single ketone, in this case, 5-decanone. This ketone and its derivatives are of interest in various fields, including flavor and fragrance chemistry, as well as intermediates in the synthesis of more complex molecules for drug development. The acid-catalyzed hydration of alkynes proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable ketone.^{[1][2][3]} While the reaction can be catalyzed by a strong acid alone, the addition of a mercury(II) salt, such as mercury(II) sulfate, is often employed to increase the rate of reaction.^[1] An alternative method, oxymercuration-demercuration, also yields the corresponding ketone and avoids the potential for rearrangements that can occur in acid-catalyzed reactions. This document provides detailed experimental protocols for the synthesis of 5-decanone from **5-decyne**.

Data Presentation

The following table summarizes the key quantitative data for the starting material, **5-decyne**, and the product, 5-decanone.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Boiling Point (°C) | Density (g/mL) |
|------------|-----------------------------------|--------------------------|----------------|--------------------|----------------|
| 5-Decyne | C ₁₀ H ₁₈ | 138.25 | Liquid | 176-177 | 0.766 |
| 5-Decanone | C ₁₀ H ₂₀ O | 156.27 | Liquid | 208.7 | 0.819[4] |

Spectroscopic Data for 5-Decanone:

| Spectroscopy | Data |
|--|---|
| ¹ H NMR (CDCl ₃) | δ 2.40 (t, 4H, -CH ₂ -C=O), 1.55 (sext, 4H, -CH ₂ -CH ₂ -C=O), 1.30 (sext, 4H, -CH ₂ -CH ₂ -CH ₃), 0.90 (t, 6H, -CH ₃) |
| ¹³ C NMR (CDCl ₃) | δ 211.5 (C=O), 42.5 (-CH ₂ -C=O), 26.5 (-CH ₂ -CH ₂ -C=O), 22.5 (-CH ₂ -CH ₃), 14.0 (-CH ₃) |
| IR (neat) | 2958, 2932, 2872 (C-H stretch), 1715 (C=O stretch) cm ⁻¹ |

Experimental Protocols

Two common and effective methods for the hydration of **5-decyne** to produce 5-decanone are presented below.

Protocol 1: Acid-Catalyzed Hydration using Mercury(II) Sulfate

This protocol describes the hydration of **5-decyne** catalyzed by sulfuric acid and mercury(II) sulfate.

Materials:

- **5-Decyne** (C₁₀H₁₈)
- Sulfuric acid (H₂SO₄), concentrated

- Mercury(II) sulfate (HgSO_4)
- Water (H_2O)
- Diethyl ether ($\text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_3$)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 5% (v/v) aqueous sulfuric acid is prepared by cautiously adding concentrated sulfuric acid to water.
- To this acidic solution, a catalytic amount of mercury(II) sulfate (approximately 1-2 mol%) is added.
- **5-Decyne** is then added to the reaction mixture.
- The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The reaction mixture is transferred to a separatory funnel and extracted with diethyl ether.

- The organic layer is washed successively with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude 5-decanone can be purified by distillation.

Protocol 2: Oxymercuration-Demercuration

This two-step procedure provides a reliable method for the Markovnikov hydration of alkynes without the risk of carbocation rearrangements.^{[5][6][7][8][9]}

Materials:

- **5-Decyne** ($C_{10}H_{18}$)
- Mercury(II) acetate ($Hg(OAc)_2$)
- Water (H_2O)
- Tetrahydrofuran (THF)
- Sodium borohydride ($NaBH_4$)
- 3 M Sodium hydroxide solution ($NaOH$)
- Diethyl ether ($CH_3CH_2OCH_2CH_3$)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Stirring apparatus
- Separatory funnel

- Rotary evaporator

Procedure:

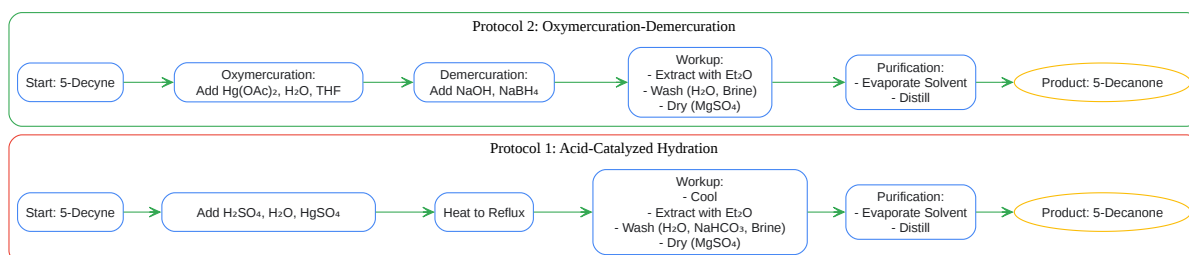
Step A: Oxymercuration

- In a round-bottom flask, dissolve mercury(II) acetate in a mixture of water and tetrahydrofuran.
- Add **5-decyne** to the solution and stir the mixture at room temperature. The reaction is typically complete within a few hours.

Step B: Demercuration

- To the reaction mixture from Step A, add a 3 M sodium hydroxide solution.
- Slowly add a solution of sodium borohydride in 3 M sodium hydroxide. This step is exothermic and may require cooling.
- Stir the mixture for a few hours at room temperature. A black precipitate of mercury metal will form.
- The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with water and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude 5-decanone can be purified by distillation.

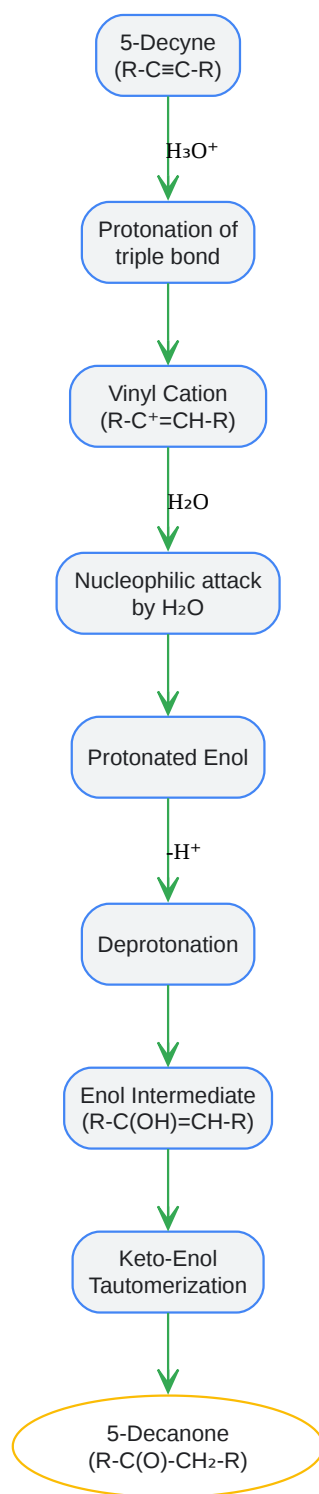
Mandatory Visualization



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Caption: Experimental workflows for the synthesis of 5-decanone.

Mechanism of Acid-Catalyzed Hydration

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Caption: Signaling pathway for acid-catalyzed hydration of an alkyne.

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- To cite this document: BenchChem. [Application Note: Synthesis of 5-Decanone via Hydration of 5-Decyne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157701#experimental-protocol-for-the-hydration-of-5-decyne]

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